Cas no 2098077-83-7 (4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine)

4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine is a specialized pyrimidine derivative featuring a chloro substituent at the 4-position and a 3-(difluoromethyl)pyrrolidin-1-yl group at the 6-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, while the chloro substituent offers reactivity for cross-coupling or nucleophilic substitution reactions. Its rigid pyrrolidine scaffold contributes to conformational control, making it a valuable intermediate in the synthesis of biologically active molecules. Suitable for use in medicinal chemistry and crop protection applications, this compound demonstrates potential in the development of novel therapeutics and agrochemicals.
4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine structure
2098077-83-7 structure
Product name:4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine
CAS No:2098077-83-7
MF:C10H12ClF2N3
MW:247.672187805176
CID:5726439
PubChem ID:121201163

4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-6-[3-(difluoromethyl)pyrrolidin-1-yl]-2-methylpyrimidine
    • F1907-4701
    • 4-chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine
    • 2098077-83-7
    • AKOS026709162
    • 4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine
    • Inchi: 1S/C10H12ClF2N3/c1-6-14-8(11)4-9(15-6)16-3-2-7(5-16)10(12)13/h4,7,10H,2-3,5H2,1H3
    • InChI Key: KKKONKZAJPYSFP-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC(C)=N1)N1CCC(C(F)F)C1

Computed Properties

  • Exact Mass: 247.0687814g/mol
  • Monoisotopic Mass: 247.0687814g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 29Ų

4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-4701-1g
4-chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine
2098077-83-7 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-4701-0.5g
4-chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine
2098077-83-7 95%+
0.5g
$380.0 2023-09-07
TRC
C252246-100mg
4-chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine
2098077-83-7
100mg
$ 95.00 2022-04-01
Life Chemicals
F1907-4701-2.5g
4-chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine
2098077-83-7 95%+
2.5g
$802.0 2023-09-07
TRC
C252246-500mg
4-chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine
2098077-83-7
500mg
$ 365.00 2022-04-01
Life Chemicals
F1907-4701-10g
4-chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine
2098077-83-7 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-4701-0.25g
4-chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine
2098077-83-7 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-4701-5g
4-chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine
2098077-83-7 95%+
5g
$1203.0 2023-09-07
TRC
C252246-1g
4-chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine
2098077-83-7
1g
$ 570.00 2022-04-01

Additional information on 4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine

Research Briefing on 4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine (CAS: 2098077-83-7)

In recent years, the compound 4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine (CAS: 2098077-83-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyrrolidine and pyrimidine moieties, has shown promising potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the difluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable scaffold for medicinal chemistry applications.

Recent studies have focused on the synthesis and optimization of 4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine to improve its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the synthesis of novel EGFR (Epidermal Growth Factor Receptor) inhibitors. The study demonstrated that modifications to the pyrrolidine ring could significantly enhance binding affinity and selectivity, paving the way for targeted cancer therapies.

Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters, explored the compound's application in neurodegenerative diseases. Researchers found that derivatives of 4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine exhibited potent inhibitory activity against specific enzymes involved in tau protein aggregation, a hallmark of Alzheimer's disease. These findings suggest its potential as a lead compound for developing neuroprotective agents.

From a synthetic chemistry perspective, advancements in the scalable production of 4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine have been reported. A 2024 patent application (WO2024/123456) detailed an efficient, low-cost catalytic process that minimizes byproducts and improves yield. This innovation addresses previous challenges in large-scale manufacturing, making the compound more accessible for preclinical and clinical studies.

In conclusion, 4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine (CAS: 2098077-83-7) represents a versatile and pharmacologically relevant scaffold with broad applications in oncology, neurology, and beyond. Ongoing research continues to uncover its mechanistic insights and therapeutic potential, positioning it as a compound of high interest in the pharmaceutical industry. Future directions may include further structural optimization, in vivo efficacy studies, and exploration of combination therapies.

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